rhodium;sulfuric acid
Description
Rhodium (Rh), a platinum-group metal (PGM), is highly valued for its exceptional catalytic activity, corrosion resistance, and stability in harsh chemical environments . Sulfuric acid (H₂SO₄), a strong mineral acid, is widely used in industrial processes such as metal leaching, organic synthesis, and electrochemical systems . The interaction of rhodium with sulfuric acid is critical in applications ranging from electrocatalysis (e.g., fuel cells) to hydrometallurgy (e.g., recovery of PGMs from spent catalysts) . Rhodium’s electrochemical behavior in sulfuric acid is influenced by anion adsorption (e.g., (bi)sulfate), which modulates surface reactivity and diffusion kinetics of adsorbed species like CO .
Properties
Molecular Formula |
H2O4RhS |
|---|---|
Molecular Weight |
200.99 g/mol |
IUPAC Name |
rhodium;sulfuric acid |
InChI |
InChI=1S/H2O4S.Rh/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI Key |
NZVSOIFAVIORHD-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)O.[Rh] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The first attempts to produce rhodium(III) sulfate were made in 1929 by reacting rhodium(III) hydroxide with sulfuric acid. This reaction initially produced two types of hydrates: a yellow tetradecahydrate and a red tetrahydrate . the structural proof was lacking at that time. Further investigations using x-ray diffraction in 2009 confirmed the existence of these hydrates .
A more efficient production method was reported in 2016, which involved heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous compound. Heating at 475°C instead resulted in the formation of the dihydrate .
Chemical Reactions Analysis
Types of Reactions
Rhodium(III) sulfate undergoes various types of chemical reactions, including:
Oxidation: Rhodium can be oxidized in the presence of strong oxidizing agents.
Reduction: Rhodium(III) sulfate can be reduced to lower oxidation states of rhodium.
Substitution: Ligand substitution reactions can occur, where the sulfate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with rhodium(III) sulfate include hydrogen peroxide, which can oxidize rhodium, and various reducing agents that can reduce rhodium to its metallic state .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting rhodium with hydrogen peroxide and sulfuric acid can produce rhodium(III) sulfate and water .
Scientific Research Applications
Rhodium(III) sulfate has several scientific research applications, including:
Electrocatalysis: It is used in the hydrogen evolution and oxidation reactions in strong acid electrolytes.
Hydrogen Evolution Reaction (HER): Rhodium sulfide thin films have been used for superior and robust HER in water splitting, showing high catalytic activity.
Complex Formation Studies: The formation of rhodium(III) sulfate complexes has been studied using NMR spectroscopy to understand their stability and behavior in solutions.
Mechanism of Action
The mechanism by which rhodium(III) sulfate exerts its effects involves the formation of various complexes in solution. These complexes can include mononuclear and polynuclear species, which interact with other molecules and ions in the solution. The specific molecular targets and pathways depend on the nature of the reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Key Research Findings and Contradictions
- Anion Adsorption Effects: (Bi)sulfate adsorption on Rh slows CO surface diffusion in H₂SO₄, contrasting with rapid diffusion in UHV or HClO₄ systems .
- Catalyst Stability: While Rh/rhodium oxide resists chloride corrosion, its dissolution in hot H₂SO₄ limits use in high-temperature leaching without passivation .
- Nucleation Behavior: Binary nucleation rates for H₂SO₄-H₂O systems exceed methanesulfonic acid (MSA)-H₂O by 3–5 orders of magnitude, driven by H₂SO₄’s lower vapor pressure and higher acidity .
Q & A
Q. What experimental evidence supports rhodium's resistance to oxidation by concentrated sulfuric acid under high-temperature conditions?
Rhodium's inertness to concentrated sulfuric acid (even at elevated temperatures) is attributed to its high reduction potential and thermodynamic stability. Studies show that rhodium, along with Au, Pt, Ir, and Ta, does not undergo oxidation due to sulfuric acid's inability to overcome its electrochemical nobility. Experimental validation involves exposing rhodium to boiling sulfuric acid (337°C) and analyzing post-reaction surfaces via XPS or SEM to confirm no oxide formation .
Q. How can researchers design experiments to study sulfuric acid's role as an oxidizing agent in metal reactions?
A controlled setup requires:
- Material Preparation : Use high-purity metals (e.g., Al, Cu) and standardized sulfuric acid concentrations (e.g., 98% w/w).
- Temperature Gradients : Test reactions at 25°C (ambient) vs. 300–400°C (hot, concentrated conditions).
- Gas Analysis : Monitor SO₂, H₂S, or S emissions via gas chromatography or FTIR to track reduction products.
- Surface Analysis : Post-reaction SEM/EDS identifies corrosion patterns or oxide layers .
Q. What are the key parameters for safely handling sulfuric acid in laboratory settings?
- Dilution Protocols : Always add acid to water (exothermic reaction control).
- PPE : Acid-resistant gloves, goggles, and fume hoods for vapor mitigation.
- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate.
- Waste Disposal : Segregate acidic waste and adhere to EPA/OSHA guidelines .
Advanced Research Questions
Q. How does sulfuric acid concentration influence kinetic pathways in biomass-derived chemical synthesis (e.g., fructose to HMF)?
Kinetic studies reveal that acid concentration (0.005–1 M) and temperature (140–180°C) dictate reaction selectivity:
- Low Acid (0.005 M) : Maximizes 5-hydroxymethylfurfural (HMF) yield (56 mol%) via fructose dehydration.
- High Acid (1 M) : Favors levulinic acid (LA) formation (70 mol%) through HMF rehydration. Power-law models and Arrhenius plots quantify activation energies, while HPLC/MS tracks intermediate speciation .
Q. What methodological challenges arise in reproducing sulfuric acid-catalyzed reaction studies, and how can they be mitigated?
Common issues include:
- Inconsistent Acid Purity : Use titrimetric analysis to verify H₂SO₄ concentration.
- Uncontrolled Byproducts : Employ TGA or NMR to monitor humin formation.
- Thermal Gradients : Utilize stirred batch reactors with PID temperature control. Reproducibility requires detailed reporting of acid source, reaction vessel geometry, and sampling intervals per IUPAC guidelines .
Q. How do surface defects on rhodium electrodes enhance CO oxidation kinetics in sulfuric acid electrolytes?
Cyclic voltammetry and in situ FTIR show that stepped Rh surfaces (e.g., Rh(111) with kink sites) lower activation barriers for CO oxidation. Key findings:
- Surface Diffusion : Slow diffusion on Rh necessitates nucleation-growth models (vs. Pt’s mean-field kinetics).
- Anion Adsorption : Sulfate ions (from H₂SO₄) block active sites, reducing turnover frequency. Chronoamperometry quantifies current density vs. step density, validated by DFT simulations .
Q. What analytical techniques resolve contradictions in sulfuric acid dimer formation studies relevant to atmospheric nucleation?
Discrepancies in dimer stability are addressed via:
- Mass Spectrometry : Detects (H₂SO₄)₂ clusters in ultraclean chambers (NH₃-free).
- Quantum Chemical Calculations : Identify stabilizing agents (e.g., H₂O or organics) that inhibit evaporation. Experimental dimerization rates (close to collision-limited) are compared with nucleation rates to isolate rate-limiting steps .
Methodological Recommendations
- Data Presentation : Use Arrhenius plots for kinetic studies and Tafel slopes for electrochemical data .
- Model Validation : Cross-check experimental HMF/LA yields with ASPEN or COMSOL simulations .
- Ethical Reporting : Disclose acid sourcing, purity grades, and instrument calibration protocols to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
